Sodium;2-(benzimidazol-1-yl)acetate
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Overview
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
Synthesis Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . Historically, the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide .Molecular Structure Analysis
Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . The arguably most adaptable heterocyclic cores are benzimidazoles containing nitrogen in a bicyclic scaffold .Chemical Reactions Analysis
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .Physical and Chemical Properties Analysis
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .Scientific Research Applications
Anticancer Potential
Sodium;2-(benzimidazol-1-yl)acetate has been explored for its potential in anticancer therapy. The compound is involved in the synthesis of isoxazoles and quinoxalines, which show promise as anticancer agents. In one study, 2-acetylbenzimidazole was condensed with various aldehydes to yield chalcones, which upon further reactions produced 3-(benzimidazol-2'-yl)-5-arylisoxazoles and 2-(benzimidazol-2'-yl-methyl)-3-arylquinoxalines. These compounds were evaluated for their in vitro growth inhibitory activity against different microbes, showing potential in antimicrobial and anticancer applications (Vekariya, Khunt, & Parikh, 2003).
Analytical Chemistry
In the field of analytical chemistry, this compound is utilized in innovative methods for the separation and determination of various substances. A novel method using salting-out assisted liquid-liquid extraction (SALLE) was developed for the determination of benzimidazole fungicides in high salinity samples. This method, involving this compound, demonstrated efficient cleanup and good linear relationships for the fungicides (Wen et al., 2013).
Anti-Inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. Benzimidazole-2-thione derivatives, synthesized using this compound, have shown significant anti-inflammatory activity. These derivatives were tested in a carrageenan-induced rat paw edema model, indicating their potential as anti-inflammatory agents (Ganji & Agrawal, 2020).
Pharmaceutical Research
This compound plays a role in pharmaceutical research, particularly in the development and characterization of new drugs. It has been used in the synthesis and characterization of various benzimidazole derivatives, which are evaluated for their antimicrobial activity. These studies contribute to the discovery of new drugs with potential therapeutic benefits (Ansari & Lal, 2009).
Antifungal Activity
The compound's relevance in antifungal research is also noteworthy. Novel 1H-benzimidazol-1-yl acetates and propionates containing 1H-1,2,4-triazole moiety were synthesized and showed high activities against specific fungi, indicating its potential use in developing antifungal agents (Zhang, Zhou, Li, & Jiang, 2012).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which include benzimidazole compounds, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of pharmaceutical properties .
Safety and Hazards
According to the safety data sheet, Sodium;2-(benzimidazol-1-yl)acetate may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods are some of the future directions .
Properties
IUPAC Name |
sodium;2-(benzimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Na/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWNCVNODQWRGV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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